molecular formula C15H8F6O3 B1275370 4-[3,5-bis(trifluoromethyl)phenoxy]benzoic Acid CAS No. 762286-35-1

4-[3,5-bis(trifluoromethyl)phenoxy]benzoic Acid

Cat. No. B1275370
M. Wt: 350.21 g/mol
InChI Key: WJKKJJXROCHBMA-UHFFFAOYSA-N
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Description

The compound 4-[3,5-bis(trifluoromethyl)phenoxy]benzoic acid is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. Its structure is characterized by a benzoic acid core with a phenoxy substituent that carries two trifluoromethyl groups at the 3 and 5 positions. This molecular framework is often found in compounds that exhibit unique physical and chemical properties due to the presence of the electron-withdrawing trifluoromethyl groups.

Synthesis Analysis

The synthesis of compounds related to 4-[3,5-bis(trifluoromethyl)phenoxy]benzoic acid involves various strategies. For instance, the preparation of 1,4-bis(3-amino-5-trifluoromethylphenoxy)benzene, a related diamine, is achieved through a nucleophilic substitution reaction followed by catalytic reduction . Similarly, the synthesis of other aromatic carboxylic acids, such as those derived from 3,5-dihydroxy benzoic acid, involves the replacement of hydroxyl hydrogens with other moieties . These methods highlight the versatility of synthetic approaches in creating complex molecules with specific functional groups.

Molecular Structure Analysis

The molecular structure of related compounds, such as 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, has been determined using crystallography, revealing a trigonal space group and stabilization by intermolecular hydrogen bonds . Although the exact structure of 4-[3,5-bis(trifluoromethyl)phenoxy]benzoic acid is not provided, similar techniques can be employed to elucidate its molecular geometry and confirm the presence of functional groups.

Chemical Reactions Analysis

The chemical reactivity of compounds with trifluoromethyl groups and phenoxy substituents can be inferred from studies on similar molecules. For example, 2,4-bis(trifluoromethyl)phenylboronic acid is used as a catalyst in dehydrative amidation reactions, indicating that the trifluoromethyl groups may influence the reactivity of the boronic acid . Additionally, the synthesis of hypervalent iodine reagents from iodosylbenzoic acid derivatives demonstrates the potential for these compounds to participate in oxidation and other transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-[3,5-bis(trifluoromethyl)phenoxy]benzoic acid can be anticipated based on related compounds. The presence of trifluoromethyl groups typically imparts high thermal stability and may affect the optical properties of the material . For instance, fluorinated polyimides derived from related diamines exhibit excellent optical transmittance and thermal resistance . The influence of the phenoxy and carboxylic acid groups on the compound's solubility, acidity, and potential for forming coordination polymers or other supramolecular structures can also be significant .

Scientific Research Applications

  • Ligand Behavior in Metal Complexes : This compound demonstrates interesting behaviors as a ligand in metal complexes. It has been studied for its potential in forming complexes with elements like Fe(III), Al(III), and VO(II) (Stucky et al., 2008).

  • Synthesis of Hyperbranched Polybenzimidazoles : It has been used in the synthesis of hyperbranched polybenzimidazoles, which are notable for their solubility in aprotic solvents and excellent thermal properties (Li et al., 2006).

  • Formation of Metal-Organic Frameworks : The compound has been employed in the synthesis of metal-organic frameworks, which have potential applications in sensing, particularly for detecting and identifying Fe³⁺ ions (Zhao et al., 2019).

  • Polyimide Film Properties : It's used in the synthesis of aromatic polyimide films containing carboxyl groups, which have high transmissivity and excellent hydrophobic performances (Yong-fen, 2012).

  • Supramolecular Liquid-Crystalline Networks : The compound plays a role in the formation of supramolecular liquid-crystalline networks through hydrogen bonding, which have applications in material science (Kihara et al., 1996).

  • V(IV)O Complex Formation : It's involved in complex formation with V(IV)O, which has implications in medicinal chemistry, especially as an orally active iron chelator (Pisano et al., 2013).

  • Sulfonated Thin-Film Composite Nanofiltration Membranes : The compound has been used in the synthesis of novel sulfonated thin-film composite nanofiltration membranes, which show improved water flux and are effective for dye treatment (Liu et al., 2012).

  • Photophysical Properties of Zinc(II) and Chloroindium(III) Phthalocyanines : The compound has been synthesized and characterized for its photophysical and photochemical properties, with potential applications in photodynamic therapy of cancer (Ahmetali et al., 2019).

Safety And Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, including harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 , which provide guidance on how to handle the compound safely.

properties

IUPAC Name

4-[3,5-bis(trifluoromethyl)phenoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F6O3/c16-14(17,18)9-5-10(15(19,20)21)7-12(6-9)24-11-3-1-8(2-4-11)13(22)23/h1-7H,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJKKJJXROCHBMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395955
Record name 4-[3,5-bis(trifluoromethyl)phenoxy]benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3,5-bis(trifluoromethyl)phenoxy]benzoic Acid

CAS RN

762286-35-1
Record name 4-[3,5-bis(trifluoromethyl)phenoxy]benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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